2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2,2-Dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a phenoxypropyl group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps. One common method includes the reaction of 2,2-dimethylpropanamide with 5-(3-phenoxypropyl)-1,3,4-thiadiazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or other reducing agents to alter the compound’s structure.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents such as ethanol or dichloromethane. Reaction conditions may vary, including temperature, pressure, and pH, to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of new oxygen-containing functional groups, while reduction may result in the addition of hydrogen atoms.
Scientific Research Applications
Chemistry: It may be used as a reagent or intermediate in organic synthesis.
Biology: Research may explore its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific molecular targets.
Industry: It may find applications in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular function. The exact pathways involved will depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide may include other thiadiazole derivatives or compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which may confer specific properties and applications not found in other similar compounds. This uniqueness can make it a valuable subject of study in various scientific and industrial fields.
Properties
Molecular Formula |
C16H21N3O2S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)14(20)17-15-19-18-13(22-15)10-7-11-21-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,17,19,20) |
InChI Key |
YPYDLPVZFSRTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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